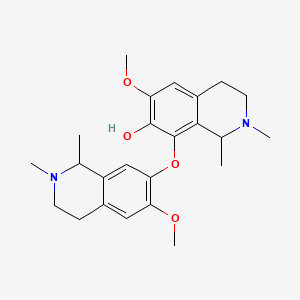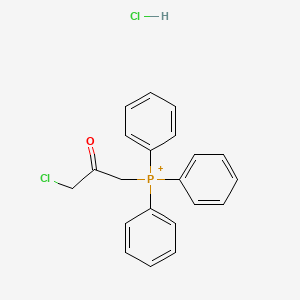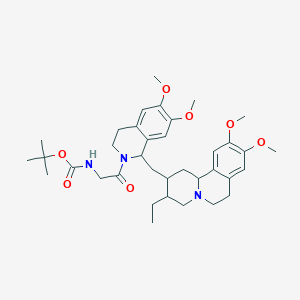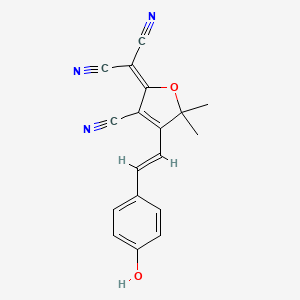
2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile is an organic compound that features a furan ring substituted with cyano, hydroxystyryl, and malononitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This can be done via nucleophilic substitution reactions using cyanide salts.
Styryl group addition: The hydroxystyryl group can be introduced through a Wittig reaction or a Heck coupling reaction.
Malononitrile addition: The final step involves the addition of malononitrile to the furan ring, which can be achieved through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: The compound can be used as a building block for organic semiconductors.
Photonics: Its conjugated structure makes it suitable for use in light-emitting diodes and solar cells.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Can be used in the development of fluorescent probes for biological imaging.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile depends on its application. For instance:
In organic electronics: It acts as a charge carrier due to its conjugated system.
In medicinal chemistry: It may interact with specific biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)acetate
- (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)propionate
Uniqueness
- Structural Features : The presence of both cyano and malononitrile groups in (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile provides unique electronic properties.
- Applications : Its specific structure makes it more suitable for certain applications, such as in organic electronics and photonics, compared to its analogs.
Properties
Molecular Formula |
C18H13N3O2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-[3-cyano-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C18H13N3O2/c1-18(2)16(8-5-12-3-6-14(22)7-4-12)15(11-21)17(23-18)13(9-19)10-20/h3-8,22H,1-2H3/b8-5+ |
InChI Key |
MAOLNUBGDBDCHT-VMPITWQZSA-N |
Isomeric SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=C(C=C2)O)C |
Canonical SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


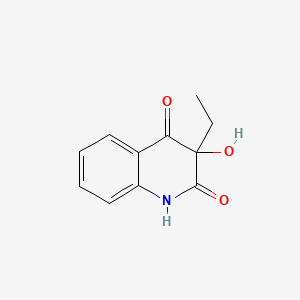
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)
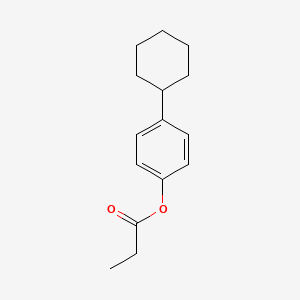
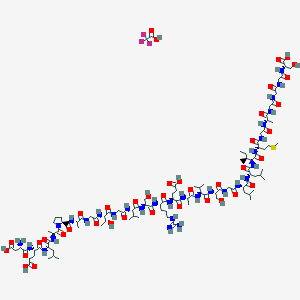

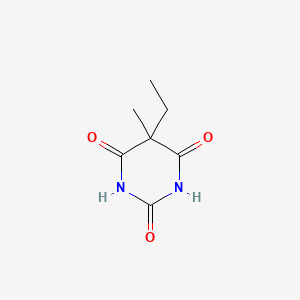

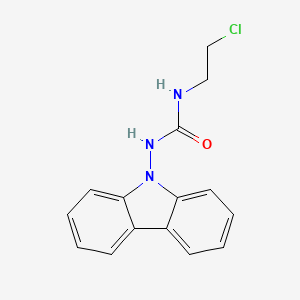
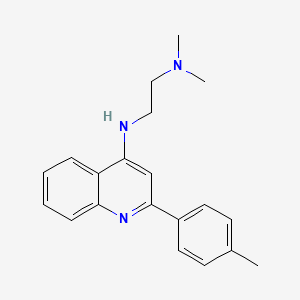
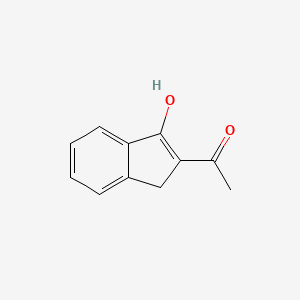
![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
